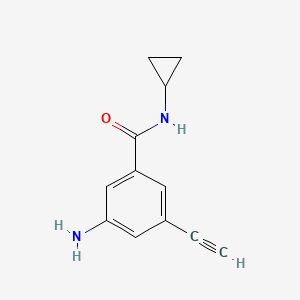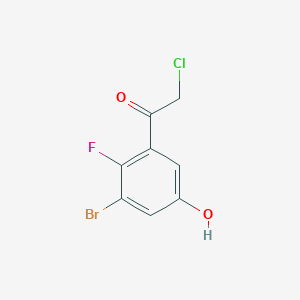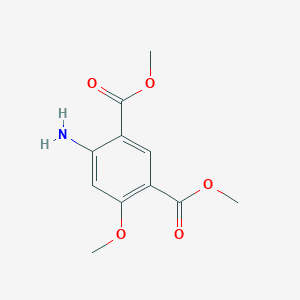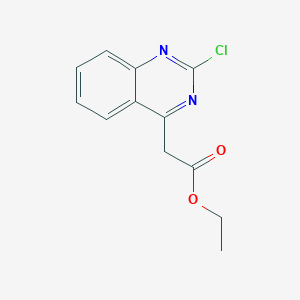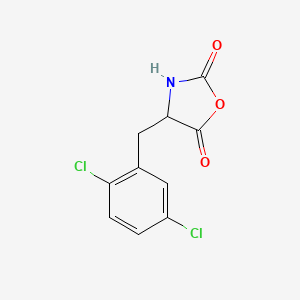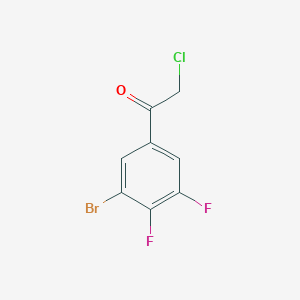![molecular formula C12H17BrN2O2S B13718322 5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)
5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31811582 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable substance in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD31811582 typically involves a multi-step process. The initial step often includes the reaction of a primary precursor with a suitable reagent under controlled conditions. This is followed by purification and further chemical modifications to achieve the desired compound. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of MFCD31811582 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the preparation of intermediates, their subsequent reactions, and final purification using techniques like crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: MFCD31811582 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: MFCD31811582 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD31811582 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: MFCD31811582 is utilized in the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism by which MFCD31811582 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate biochemical pathways, leading to changes in cellular functions. Detailed studies are conducted to understand these interactions at the molecular level, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
MFCD31811582 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Compound A: Known for its high reactivity in substitution reactions.
Compound B: Exhibits strong oxidizing properties.
Compound C: Used in similar industrial applications but with different reaction conditions.
The uniqueness of MFCD31811582 lies in its specific combination of stability, reactivity, and versatility, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C12H17BrN2O2S |
|---|---|
Molecular Weight |
333.25 g/mol |
IUPAC Name |
tert-butyl 2-(bromomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-5-4-9-8(7-15)14-10(6-13)18-9/h4-7H2,1-3H3 |
InChI Key |
ADFWMXQMPKSZQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


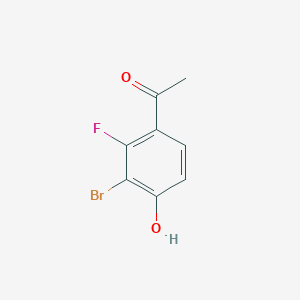
![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)

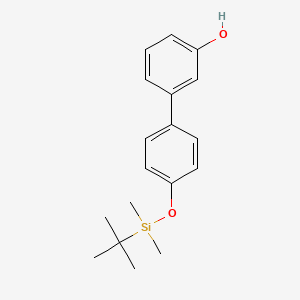

![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)

